N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core, substituted with a thiophen-2-yl group at position 3 and a 2,5-difluorophenylacetamide moiety. The spirocyclic system introduces conformational rigidity, while the thiophene and difluorophenyl groups contribute to electronic diversity. Such structural attributes are often leveraged in medicinal and agrochemical research, particularly for targeting enzymes or receptors with specific steric and electronic requirements.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3OS2/c22-14-7-8-15(23)16(12-14)24-18(27)13-29-20-19(17-6-5-11-28-17)25-21(26-20)9-3-1-2-4-10-21/h5-8,11-12H,1-4,9-10,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGUAHKFARFBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound, under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.
Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage, which can be achieved through a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thioacetamide moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the spirocyclic core or the difluorophenyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, using electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene and thioacetamide groups.
Reduction: Reduced forms of the spirocyclic core or the aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Diazaspiro Systems
Compound A : N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Key Difference: The spiro ring size (4.5 vs. 4.6 in the target compound) alters conformational flexibility.
- Implications : Larger spiro rings (e.g., [4.6]) could improve thermal stability due to increased ring strain distribution .
Compound B : N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide
- Key Difference : Substitution of thiophen-2-yl with phenyl and replacement of the thioether linkage with a ketone group.
- Implications : The phenyl group may enhance π-π stacking interactions, while the ketone could increase polarity, affecting membrane permeability. The thioether in the target compound might confer redox activity or metal-binding capacity .
Functional Group Analogues
Compound C : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Features : A pyrazole ring replaces the diazaspiro system, and dichlorophenyl substitution differs from difluorophenyl.
- Research Findings :
Compound D : N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
- Key Features : Triazolopyrimidine core instead of diazaspiro, with sulfonamide and ethoxy-fluoro substituents.
- Agrochemical Relevance : Similar halogenated aryl groups are common in herbicides (e.g., metosulam, diclosulam). The target compound’s difluorophenyl-thiophene system may mimic these interactions in enzyme inhibition .
Comparative Data Table
Biological Activity
N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 383.43 g/mol. The compound features a difluorophenyl group and a spirocyclic structure that may contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various fungal species such as Candida spp., with mechanisms involving inhibition of ergosterol biosynthesis and phospholipase A2-like activity .
Anticancer Potential
The compound's spirocyclic structure is also associated with anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, compounds with similar thiophene and diazaspiro structures have been reported to inhibit cell proliferation and induce cell cycle arrest .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens.
- Disruption of Membrane Integrity : By interfering with lipid biosynthesis pathways, it could compromise cell membrane integrity in microbial cells.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to programmed cell death.
Study 1: Antifungal Activity
A study conducted on derivatives similar to this compound demonstrated significant antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for traditional antifungal agents like fluconazole .
| Compound | MIC (µg/mL) |
|---|---|
| Fluconazole | 64 |
| Compound X | 0.25 |
Study 2: Anticancer Efficacy
In another investigation focusing on cancer cell lines, the compound exhibited cytotoxic effects with an IC50 value significantly lower than standard chemotherapeutics. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF7 | 15 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
